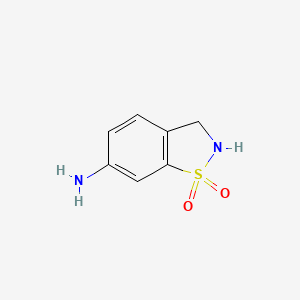

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine

Description

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine (CAS 916438-46-5) is a heterocyclic compound with the molecular formula C₇H₈N₂O₂S and a molecular weight of 184.22 g/mol . The structure comprises a benzothiazole ring system fused with a 1,1-dioxo (sulfone) group and an amine substituent at the 6-position. This compound is utilized in biochemical, pharmaceutical, and material science research, serving as a building block for drug intermediates and functionalized molecules . Its IUPAC name, 6-amino-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide, reflects the fully saturated dihydrothiazole ring and sulfone moiety, which enhance its stability and electronic properties compared to non-oxidized analogs.

Properties

IUPAC Name |

1,1-dioxo-2,3-dihydro-1,2-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c8-6-2-1-5-4-9-12(10,11)7(5)3-6/h1-3,9H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRBDTGIFOARNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)S(=O)(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648659 | |

| Record name | 6-Amino-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916438-46-5 | |

| Record name | 6-Amino-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine can be synthesized through several methods. One common approach involves the hydrogenation of benzothiazole-2-thione, followed by oxidation to introduce the sulfonamide group. The reaction conditions typically include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The process is optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the sulfonamide group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHNOS

Molecular Weight : 184.22 g/mol

Structural Characteristics : The compound features a benzothiazole core, which is known for its biological activity and versatility in chemical synthesis.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds similar to 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine exhibit potential anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in tumor proliferation .

- A recent patent (WO2022213975A1) discusses the use of this compound in targeting mutant forms of the p53 protein, which is implicated in various cancers. This suggests a promising avenue for developing targeted cancer therapies .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Material Science Applications

- Polymer Chemistry :

- Dyes and Pigments :

Environmental Science Applications

- Pollutant Degradation :

- Sensor Development :

Case Studies

Mechanism of Action

The mechanism of action of 1,1-dioxo-2,3-dihydro-1,2-benzothiazol-6-amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, functional, and commercial distinctions between 1,1-dioxo-2,3-dihydro-1,2-benzothiazol-6-amine and related compounds:

Structural and Functional Analysis

Core Heterocycle Differences: The benzothiazole core in the target compound contains sulfur and nitrogen, whereas benzodioxin derivatives (e.g., –10) feature oxygen atoms, altering electronic properties and hydrogen-bonding capabilities. Sulfone groups (1,1-dioxo) enhance electrophilicity compared to sulfoxides (3-oxo in MS1) .

Substituent Effects: The 6-amine group in the target compound enables nucleophilic reactions (e.g., acylation, alkylation), contrasting with MS1’s phenolic hydroxyl group, which may participate in hydrogen bonding or esterification .

Pharmacological Relevance: While the target compound is primarily a building block, analogs like MS1 exhibit specific biological activity (EHD4 inhibition), suggesting that minor structural modifications (e.g., side-chain length, substituent placement) critically influence target affinity . Benzodioxin derivatives (–10) are explored in antiparasitic and receptor-binding contexts, underscoring the role of heteroatom selection in drug design .

Synthetic Accessibility: The target compound’s synthesis likely involves cyclization of o-aminothiophenol derivatives followed by oxidation, whereas benzodioxin analogs (e.g., ) require dioxane ring formation via sodium acetate-mediated condensations .

Biological Activity

1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine is a compound belonging to the benzothiazole family, characterized by its unique dioxo functional groups. This compound has garnered attention for its potential biological activities, which include antimicrobial properties and interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 184.22 g/mol. The presence of a benzothiazole ring fused with dioxo groups enhances its reactivity and potential for biological interactions . The compound's polar surface area (PSA) is 80.57 Ų, and it has a logP value of 2.05, indicating moderate lipophilicity .

Antimicrobial Properties

Research indicates that compounds similar to this compound may exhibit significant antimicrobial activities due to the presence of sulfur and nitrogen in their structure. The dioxo functional groups can interact with microbial enzymes or cell membranes, potentially leading to inhibitory effects .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 2-Aminobenzothiazole | Strong antimicrobial | |

| Benzothiazole | General pharmacological |

The specific mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with various biological targets through hydrogen bonding and coordination with metal ions in biological systems .

Study on RORC Inhibition

A related study explored the activity of benzothiadiazole analogs as retinoid orphan receptor (RORC) inverse agonists. The findings indicated that structural modifications could enhance binding affinity and biological activity. Although this study did not focus solely on this compound, it highlights the potential for similar compounds to exhibit significant biological interactions .

Synthesis and Characterization

Recent advancements in synthetic methods for benzothiazole derivatives have shown high yields and efficiency. For instance, green chemistry approaches have been employed to synthesize derivatives with improved biological activity profiles . Such methods may facilitate the development of this compound and its analogs for pharmaceutical applications.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-6-amine?

Answer:

Synthesis typically involves cyclization of precursor sulfonamide derivatives under acidic or basic conditions. For purification, solvent evaporation and recrystallization in polar solvents (e.g., ethanol/water mixtures) are effective. Patent literature highlights the importance of controlled crystallization to isolate specific polymorphs or salts, such as the 3-(3,5-dichloro-4-hydroxybenzoyl) derivative, which requires pH-adjusted slurries . Purity can be verified via melting point analysis (e.g., melting point ~74°C for analogous benzothiazole derivatives) and HPLC with UV detection .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.

- Mass spectrometry (MS) for molecular weight validation (e.g., molecular formula C₉H₁₂N₂O₄S₂ ).

- X-ray diffraction (XRD) for crystal structure determination. SHELXL is widely used for refinement, particularly for high-resolution data and twinned crystals .

Advanced: How can X-ray crystallography resolve enantiomorph-polarity ambiguities in this compound’s structure?

Answer:

The Flack parameter (x) is preferred over Rogers’ η for enantiomorph assignment, especially in near-centrosymmetric structures. SHELXL implements Flack’s method, which analyzes incoherent scattering from twin components. For robust results, collect high-resolution data (≤1.0 Å) and validate using statistical metrics like the Hamilton R-factor ratio .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for this compound’s bioactivity?

Answer:

SAR studies require:

- Molecular docking to predict binding affinities with target proteins (e.g., antimicrobial enzymes).

- Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bonding capacity.

- In vitro assays to correlate substituent modifications (e.g., 6-amine group) with activity trends observed in analogous benzothiazoles .

Advanced: How should researchers address contradictions in crystallographic or spectroscopic data?

Answer:

- Cross-validation : Compare XRD results with solid-state NMR or Raman spectroscopy to detect polymorphism.

- Statistical analysis : Use Hamilton tests or Bayesian estimation to resolve parameter conflicts (e.g., Flack x vs. η) .

- Theoretical frameworks : Apply density functional theory (DFT) to predict spectroscopic signatures and reconcile experimental deviations .

Advanced: What are the best practices for refining twinned or disordered crystal structures of this compound?

Answer:

- Use SHELXL’s twin refinement module with the BASF parameter to model twinning.

- For disorder, apply PART and AFIX commands to split occupancy. High-resolution data (≤0.8 Å) is critical for resolving subtle positional ambiguities .

Basic: How is this compound applied in drug discovery pipelines?

Answer:

- Lead optimization : Modify the 6-amine group to enhance solubility or bioavailability.

- In vitro screening : Test against bacterial or fungal strains using minimum inhibitory concentration (MIC) assays.

- Pharmacokinetic studies : Evaluate metabolic stability via liver microsome assays .

Advanced: How can quantum chemical calculations enhance understanding of this compound’s reactivity?

Answer:

- Molecular orbital theory : Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Quantum theory of atoms in molecules (QTAIM) : Analyze bond critical points to assess hydrogen-bonding strength in crystal packing .

Advanced: What experimental designs are optimal for studying its physicochemical properties?

Answer:

- Factorial design : Vary temperature, solvent polarity, and pH to optimize crystallization conditions.

- Pre-test/post-test designs : Compare stability under accelerated degradation conditions (e.g., light, humidity) .

Advanced: How can researchers leverage salt or cocrystal formation to modulate properties?

Answer:

- Slurry experiments : Screen counterions (e.g., HCl, Na⁺) in solvent mixtures to isolate stable salts.

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify cocrystal formation via melting point depression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.